2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride - 1376393-91-7

2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

Catalog Number: EVT-1694468
CAS Number: 1376393-91-7
Molecular Formula: C9H12Cl2N4O
Molecular Weight: 263.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

POA is a naturally derived compound found in Psidium guajava leaf extract. [] It belongs to the class of 1,2,4-oxadiazole derivatives and has shown potential as an anti-diabetic agent due to its ability to inhibit key proteins involved in diabetes development. []

Mechanism of Action

POA potentially exhibits its anti-diabetic activity by inhibiting four key proteins involved in diabetes development: 11β-HSD1 (PDB: 4K1L), GFAT (PDB ID: 2ZJ4), SIRT6 (PDB ID: 3K35), and Aldose reductase (PDB ID: 3G5E). [] Molecular docking studies suggest that POA exhibits a superior binding affinity to these proteins compared to metformin, a widely used diabetic drug. []

Applications

The primary application of POA, based on the provided papers, is its potential use as an anti-diabetic agent. [] Molecular docking studies and in silico analyses suggest its potential for inhibiting key proteins involved in diabetes development, potentially offering a multi-targeted and less harmful alternative to metformin. []

4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Compound Description: 4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (POA) is a bioactive compound derived from Psidium guajava leaf extract. [] Molecular docking analysis suggests POA has potential anti-diabetic properties, showing strong binding affinity to human proteins involved in diabetes development: 11β-HSD1, GFAT, SIRT6, and aldose reductase. []

Relevance: This compound shares the core structure of a pyridin-4-yl-1,2,4-oxadiazole with 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride. Both belong to the 1,2,4-oxadiazole class of compounds, differing primarily in the substituent at the 5-position of the oxadiazole ring. In POA, this position is occupied by another 1,2,5-oxadiazole ring with an amine substituent. []

1-Isonicotinoyl-4-phenylthiosemicarbazide

Compound Description: 1-Isonicotinoyl-4-phenylthiosemicarbazide is synthesized from isonicotinic hydrazide and phenyl isothiocyanate. [] It serves as a precursor to other heterocyclic compounds, including a 1,3,4-oxadiazole derivative and a 1,2,4-triazole derivative. []

Relevance: This compound is a precursor to a 1,3,4-oxadiazole derivative (N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride) which shares a structural similarity with 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride. [] Both contain the pyridin-4-yl-1,3,4-oxadiazole core structure. The difference lies in the substituent at the 2-position of the oxadiazole ring.

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

Compound Description: N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride is a heterocyclic 1,3,4-oxadiazole obtained by reacting 1-Isonicotinoyl-4-phenylthiosemicarbazide with Fe(II) or Mn(II) salts. [] The crystal structure reveals a planar molecule stabilized by intramolecular hydrogen bonds. []

Relevance: This compound and 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride both belong to the 1,3,4-oxadiazole class and share the pyridin-4-yl-1,3,4-oxadiazole core. They differ in the substituent at the 2-position of the oxadiazole ring. N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride has a phenyl amino group at this position. []

5-(Pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines

Compound Description: This refers to a series of compounds with varying substituents on the nitrogen atom at the 2-position of the 1,3,4-oxadiazole ring. [] These compounds were synthesized through cyclization of hydrazinecarbothioamide derivatives, starting from isonicotinic acid hydrazide. [] Several exhibited significant anticancer activity in vitro against human cancer cell lines. []

Relevance: These compounds share the pyridin-4-yl-1,3,4-oxadiazole core structure with 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride. The primary difference lies in the substituent at the 2-position of the oxadiazole ring. In 5-(Pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, this position is occupied by various substituents. []

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives

Compound Description: This is a class of compounds characterized by the presence of a 1,3,4-thiadiazole ring substituted with a pyridin-4-yl group at the 5-position. [] These compounds were synthesized and screened for their in vitro anticancer activity against a panel of human cancer cell lines. []

Relevance: These compounds are related to 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride by the presence of the pyridin-4-yl substituent and their belonging to the broader category of nitrogen-containing heterocycles. The main structural difference is the presence of a thiadiazole ring instead of an oxadiazole ring. []

5-(Pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones

Compound Description: This is a series of compounds containing a 1,2,4-triazole ring with a pyridin-4-yl group at the 5-position, a thione group at the 3-position, and diverse substituents at the 4-position. [] These compounds were synthesized from isonicotinic acid hydrazide and evaluated for their anticancer activity. []

Relevance: These compounds share the pyridin-4-yl substituent and are similar to 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride in their classification as nitrogen-containing heterocycles. The main structural differences are the presence of a triazole ring instead of an oxadiazole ring and the thione group at the 3-position. []

Mannich Bases of 5-(Pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones

Compound Description: This series of compounds was derived from 5-(Pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones by aminoalkylation with formaldehyde and secondary amines. [] These modifications introduced additional functional groups and diversity to the 1,2,4-triazole scaffold. Several Mannich bases displayed potent anticancer activity against various cancer cell lines. []

Relevance: These compounds are derived from 5-(Pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones, which are structurally related to 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride due to the presence of the pyridin-4-yl substituent and their classification as nitrogen-containing heterocycles. []

2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)

Compound Description: LK00764 is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1). [] It was identified through a focused library screening and subsequent analog synthesis. [] LK00764 displayed notable efficacy in schizophrenia-related in vivo models. []

Relevance: LK00764, like 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride, contains a 2-aminoethyl substituent. Both compounds also fall under the broader class of nitrogen-containing heterocycles with potential central nervous system activity. The main structural difference is the presence of a triazole ring in LK00764 compared to the oxadiazole ring in the target compound. []

Properties

CAS Number

1376393-91-7

Product Name

2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

IUPAC Name

2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride

Molecular Formula

C9H12Cl2N4O

Molecular Weight

263.12 g/mol

InChI

InChI=1S/C9H10N4O.2ClH/c10-4-1-8-12-9(13-14-8)7-2-5-11-6-3-7;;/h2-3,5-6H,1,4,10H2;2*1H

InChI Key

XSWQMQVFIBIMMZ-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NOC(=N2)CCN.Cl.Cl

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.